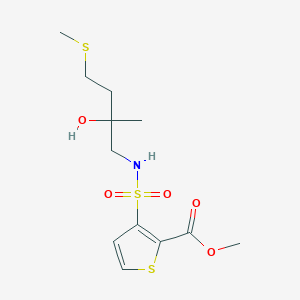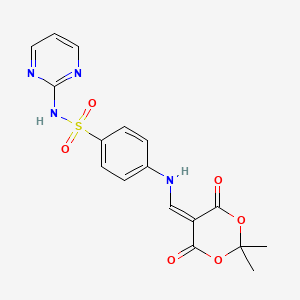
methyl 3-(N-(2-hydroxy-2-methyl-4-(methylthio)butyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(2-hydroxy-2-methyl-4-(methylthio)butyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H19NO5S3 and its molecular weight is 353.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies
Research has demonstrated innovative synthetic approaches and reactions involving thiophene derivatives. For instance, the work by Stephens et al. (1999) describes the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, showcasing a method that could be applicable to the synthesis or functionalization of similar compounds (C. E. Stephens, Matthew B. Price, J. W. Sowell, 1999). Similarly, the study by Corral & Lissavetzky (1984) on reactions with methyl 3-hydroxythiophene-2-carboxylate opens new routes to diverse thiophene derivatives, highlighting the potential for chemical modifications to explore different applications (C. Corral, J. Lissavetzky, 1984).
Material Science Applications
Thiophene derivatives have been investigated for their applications in material science, particularly in the synthesis of novel polymers and catalysis. For example, research by Park et al. (2017) on eco-friendly solvent-processed fullerene-free polymer solar cells demonstrates the utility of thiophene derivatives in developing high-efficiency and stable photovoltaic materials (G. Park, Suna Choi, S. Park, Dae Hee Lee, M. Cho, D. Choi, 2017). This suggests potential research applications for related methyl thiophene compounds in renewable energy technologies.
Pharmacological Research
While excluding specific details on drug use and side effects, it's worth noting that thiophene derivatives have been explored for their pharmacological properties. A study by Cong Ri-gang (2007) on the synthesis and anti-inflammatory activity of certain thiophene derivatives indicates the broad potential of these compounds in medicinal chemistry research (Cong Ri-gang, 2007).
Environmental Applications
The catalytic oxidative desulfurization (ODS) of diesel fuel, as explored by Chica, Corma, and Domine (2006), demonstrates the application of thiophene derivatives in environmental chemistry, specifically in processes aimed at reducing sulfur content in fuels (A. Chica, A. Corma, M. Domine, 2006).
Propriétés
IUPAC Name |
methyl 3-[(2-hydroxy-2-methyl-4-methylsulfanylbutyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S3/c1-12(15,5-7-19-3)8-13-21(16,17)9-4-6-20-10(9)11(14)18-2/h4,6,13,15H,5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYUTTMMXMXEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2679517.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)




![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2679531.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2679532.png)

![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2679534.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2679537.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)
